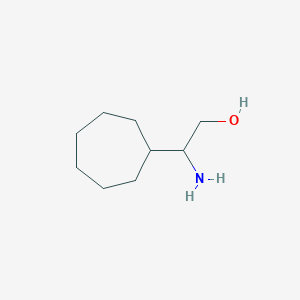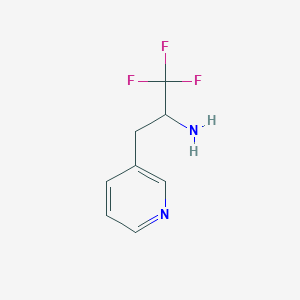
3,4-Difluoro-2-methoxybenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxybenzylamine typically involves the following steps:
Halogenation: The starting material, 3,4-difluoroanisole, undergoes halogenation using a halogenating agent such as bromine or chlorine in the presence of a catalyst.
Amination: The halogenated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-2-methoxybenzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxybenzyl alcohol.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
3,4-Difluoro-2-methoxybenzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2-methoxybenzylamine: Similar structure but with fluorine atoms at the 3 and 5 positions.
2,4-Difluoro-3-methoxybenzylamine: Fluorine atoms at the 2 and 4 positions with a methoxy group at the 3 position.
3,4-Dimethoxybenzylamine: Methoxy groups at the 3 and 4 positions without fluorine atoms.
Uniqueness
3,4-Difluoro-2-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
(3,4-difluoro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,4,11H2,1H3 |
Clé InChI |
UZEBIBQNZWSQTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


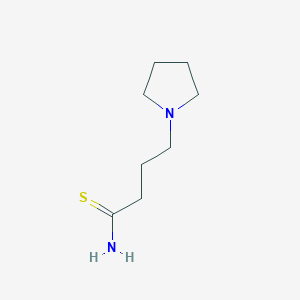
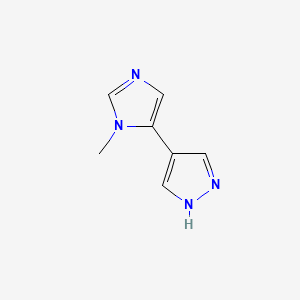
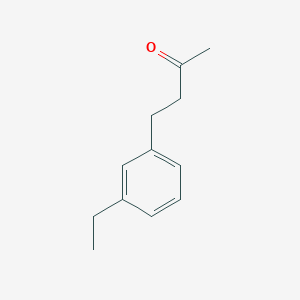
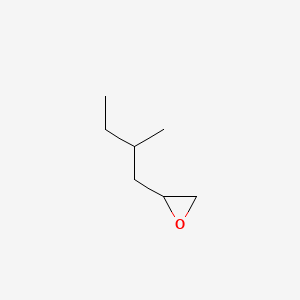

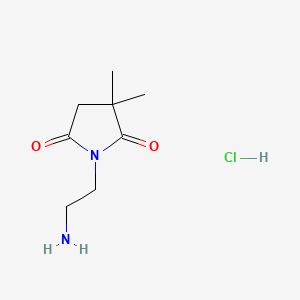
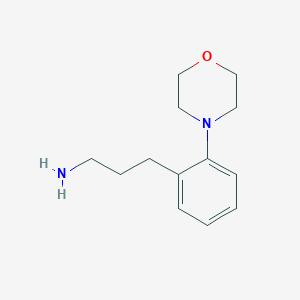
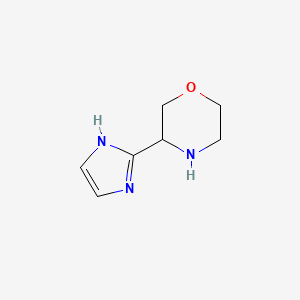
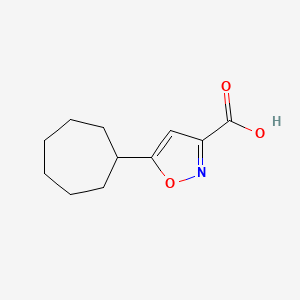
![3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
